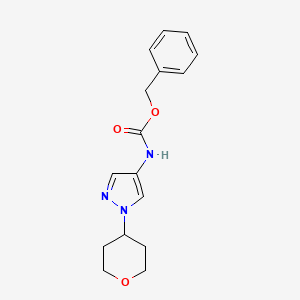

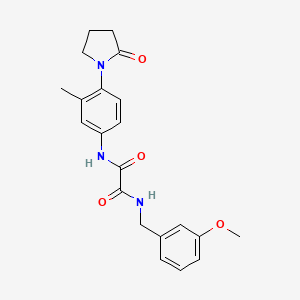

benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl ethyl (tetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with the CAS Number: 1823231-98-6 . It has a molecular weight of 263.34 and its IUPAC name is benzyl ethyl (tetrahydro-2H-pyran-4-yl)carbamate . It is a yellow to brown solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO3/c1-2-16 (14-8-10-18-11-9-14)15 (17)19-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a yellow to brown solid at room temperature . It has a molecular weight of 263.34 .Scientific Research Applications

Synthesis of 2H-Pyrans

2H-Pyrans are a structural motif present in many natural products and are a key intermediate in the construction of many of these structures . The synthesis of 2H-Pyrans has been achieved through various methods, including the conversion of Z-phenylalanine hydrazide with cyanogen bromide, which results in the formation of the corresponding 2-amino-1,3,4-oxadiazole by spontaneous cyclization of the intermediary cyanohydrazide .

Inhibitors of Acetylcholinesterase and Butyrylcholinesterase

Compounds similar to “benzyl N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamate” have been synthesized and assessed as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase . These enzymes are targets for the treatment of Alzheimer’s disease, and inhibiting them can help alleviate the symptoms of this neurodegenerative disease .

Synthesis of Carbamates

The compound could potentially be used in the synthesis of other carbamates . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .

5. Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Compounds similar to “benzyl N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamate” have been synthesized and assessed as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase . ATM inhibitors have demonstrated the antitumor potential when combined with DNA double-strand break-inducing agents .

Synthesis of Other Chemical Compounds

The compound could potentially be used as a starting material or intermediate in the synthesis of other chemical compounds . The specific applications would depend on the other reactants and conditions used in the synthesis .

Anti-tubercular Agents

Compounds similar to “benzyl N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamate” have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Pyrazinamide is an important first-line drug used in shortening TB therapy .

Acetylcholine Esterase (AChE) Inhibitors

Indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized and initially designed as acetylcholine esterase (AChE) inhibitors . Two compounds were found to be the most potent in inhibition of AChE .

Anticancer Agents

In cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer), five compounds exhibited strong cytotoxicity . One compound was even more potent than adriamycin, a positive control .

Synthesis of Other Chemical Compounds

The compound could potentially be used as a starting material or intermediate in the synthesis of other chemical compounds . The specific applications would depend on the other reactants and conditions used in the synthesis .

Synthesis of 2H-Pyrans

2H-Pyrans are a structural motif present in many natural products and are a key intermediate in the construction of many of these structures .

12. Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Compounds similar to “benzyl N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamate” have been synthesized and assessed as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase . ATM inhibitors have demonstrated the antitumor potential when combined with DNA double-strand break-inducing agents .

Safety And Hazards

properties

IUPAC Name |

benzyl N-[1-(oxan-4-yl)pyrazol-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-16(22-12-13-4-2-1-3-5-13)18-14-10-17-19(11-14)15-6-8-21-9-7-15/h1-5,10-11,15H,6-9,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAGPKIUECSBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)

![N-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718971.png)

![Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel](/img/structure/B2718973.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)

![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)

![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)